Cas no 73183-34-3 (Bis(pinacolato)diborane)

Bis(pinacolato)diborane is a versatile boron reagent offering a convenient alternative to traditional boron sources. Its air-stable and crystalline solid form facilitates safe handling and storage. The pinacolato ligands enable facile removal, allowing for the introduction of various functional groups onto boron centers, expanding its applications in organic synthesis.
Bis(pinacolato)diborane structure
Bis(pinacolato)diborane structure
Product Name:Bis(pinacolato)diborane
CAS No:73183-34-3
MF:C12H24B2O4
MW:253.938564300537
MDL:MFCD00799570
CID:59433
PubChem ID:24870893
Update Time:2025-08-13

Bis(pinacolato)diborane Chemical and Physical Properties

Names and Identifiers

    • bis(pinacolato)diboron
    • 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi-1,3,2-dioxaborolane
    • 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane)
    • 4,4,4',4',5,5,5',5'-OCTAMETHYL-2,2'-BL-1,3,2-DIOXABOROLANE
    • Bis(2,2,3,3-tetramethyl-2,3-butanedionato)diboron
    • BIS(PINACOLATO)DIBORANE
    • is(pinacolato)diboron
    • 4,4,4',
    • 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-4',4',5',5'-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-(4,4,5,5 tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane
    • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
    • B2Pin2
    • Bis (pinacoloto)diboron
    • BIS(DINACOLATO)DIBORON
    • BIS(PINACALATO)DIBORON
    • Bis(pinacolate)diboron
    • Bis-(Pinacolato) Boron
    • DIBORON PINACOL ESTER
    • Pin2B2
    • Pinacol diborane
    • 4,4,5,5-tetramethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane
    • Bispinacolate diboron
    • Bis(pinacolato) diboron
    • 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane
    • 2,2'-Bi-1,3,2-dioxaborolane, 4,4,4
    • 1,3,2-Dioxaborolane, bimol. deriv.
    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi-1,3,2-dioxaborolan
    • 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi-1,3,2-dioxaborolane [B2(pin)2]
    • 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bis(1,3,2-dioxaborolane)
    • 4,4,5,5,4',4',5',5'-Octamethyl-2,2'-bis(1,3,2-dioxaborolane)
    • 4,4,5,5,4',4',5',5'-Octamethyl-[2,2']bi[[1,3,2]dioxaborolanyl]
    • 4,4,5,5,4',4',5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane)
    • 4,4,5,5-Tetramethyl-1,3,2-dioxaborane
    • 4,4,5,5-Tetramethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolan
    • 4,4',5,5'-Octamethyl-2,2'-bi-1,3,2-dioxaborolane
    • Bis(4,4,5,5-tetramethyl-[1,3]dioxolan-2-yl)borane
    • Bis(pinacolato) diborate
    • Bis(pinacolato)diborane(4)
    • Bis(pinanolato)diboron
    • Bis-pinacoldiboron
    • Bispinacol
    • Borane pinacolate
    • Dipinacoldiboron
    • Octamethyl-2,2'-bi(1,3,2-dioxaborolane)
    • Bis(pinacolato)dibrorn
    • Bis(pinacolato)diborane
    • MDL: MFCD00799570
    • Inchi: 1S/C12H24B2O4/c1-9(2)10(3,4)16-13(15-9)14-17-11(5,6)12(7,8)18-14/h1-8H3
    • InChI Key: IPWKHHSGDUIRAH-UHFFFAOYSA-N
    • SMILES: C1(C(OB(O1)B1OC(C)(C)C(C)(C)O1)(C)C)(C)C
    • BRN: 7703552

Computed Properties

  • Exact Mass: 254.18600
  • Monoisotopic Mass: 254.1860696 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.9
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Molecular Weight: 253.9

Experimental Properties

  • Color/Form: Solids
  • Density: 0.98
  • Melting Point: 135.0 to 142.0 deg-C
  • Boiling Point: 222.6°C at 760 mmHg
  • Flash Point: 88.4℃
  • Water Partition Coefficient: Soluble in tetrahydrofuran, dichloromethane, toluene, hexane and heptane. Insoluble in water.
  • PSA: 36.92000
  • LogP: 2.24920
  • Solubility: Not determined
  • Merck: 1300
  • Sensitiveness: moisture sensitive

Bis(pinacolato)diborane Security Information

Bis(pinacolato)diborane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Bis(pinacolato)diborane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0375-100g
Bis(pinacolato)dibrorn
73183-34-3 98%
100g
831.08CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0375-500g
Bis(pinacolato)dibrorn
73183-34-3 98%
500g
3375.21CNY 2021-05-08
Frontier Specialty Chemicals
D6878-5 g
Bis(pinacolato)diboron
73183-34-3
5g
$ 11.00 2022-11-04
Frontier Specialty Chemicals
D6878-25 g
Bis(pinacolato)diboron
73183-34-3
25g
$ 20.00 2022-11-04
Frontier Specialty Chemicals
D6878-100 g
Bis(pinacolato)diboron
73183-34-3
100g
$ 58.00 2022-11-04
Frontier Specialty Chemicals
D6878-500 g
Bis(pinacolato)diboron
73183-34-3
500g
$ 243.00 2022-11-04
Frontier Specialty Chemicals
D6878-1 kg
Bis(pinacolato)diboron
73183-34-3
1kg
$ 440.00 2022-11-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B802409-500g
Bis(pinacolato)diboron
73183-34-3 98%
500g
1,215.00 2021-05-17
Matrix Scientific
004889-25g
Bis(pinacolato)diboron, 98%
73183-34-3 98%
25g
$18.00 2023-09-10
Matrix Scientific
004889-100g
Bis(pinacolato)diboron, 98%
73183-34-3 98%
100g
$58.00 2023-09-10

Bis(pinacolato)diborane Production Method

Production Method 1

Reaction Conditions
1.1R:NaBO3, S:H2O, S:THF, 18 h, 25°C
1.2R:Na2S2O3, S:H2O
Reference
Arylboration of Enecarbamates for the Synthesis of Borylated Saturated N-Heterocycles
By Trammel, Grace L. et al, Angewandte Chemie, 2022, 61(46), e202212117

Production Method 2

Reaction Conditions
1.1C:2094503-97-4, C:Et3BH •Na, S:THF, 2 min, rt
1.224 h, 100°C
Reference
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
By Ren, Hailong et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Production Method 3

Reaction Conditions
1.1R:BH3-Me2S, S:CH2Cl2, 0°C
2.1S:DMF
Reference
Pinacolborane
By Ramachandran, P. Veeraraghavan et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-7

Production Method 4

Reaction Conditions
1.1S:C6D6, 20 h, rt
2.1S:C6D6, < 2 h, rt
3.1C:1220531-11-2, S:THF, S:Dioxane, 18 h, reflux
Reference
B-H Bond Cleavage via Metal-Ligand Cooperation by Dearomatized Ruthenium Pincer Complexes
By Anaby, Aviel et al, Organometallics, 2014, 33(14), 3716-3726

Production Method 5

Reaction Conditions
1.1C:Ni dicyclooctadiene, C:258278-28-3, S:(MeO)2CO, 1 h, 25°C
1.224 h, 85°C; 85°C → rt
1.3R:H2O
Reference
Selective Nickel-Catalyzed Hydrodeacetoxylation of Aryl Acetates
By De Smet, Gilles et al, Angewandte Chemie, 2022, 61(38), e202201751

Production Method 6

Reaction Conditions
1.1R:Bu4N+ BF4-, R:EtN(Pr-i)2, S:THF, S:MeCN, 3 h, rt
Reference
Selective electrocatalytic hydroboration of aryl alkenes
By Zhang, Yahui et al, Green Chemistry, 2021, 23(4), 1691-1699

Production Method 7

Reaction Conditions
1.1R:Me2CHOH, R:t-BuOK, S:PhMe, 4.5 h, rt
1.218 h, rt
2.1S:PhMe, 0.5 h, rt
3.1S:C6D6
Reference
(N-Heterocyclic Carbene)2-Pd(0)-Catalyzed Silaboration of Internal and Terminal Alkynes: Scope and Mechanistic Studies
By Ansell, Melvyn B. et al, ACS Catalysis, 2016, 6(4), 2192-2196

Production Method 8

Reaction Conditions
1.1S:PhBr, 12 h, rt, 60 bar
1.2
Reference
Application of a nucleophilic boryl complex in the frustrated Lewis pair: activation of H-H, B-H and C=C bonds with B(C6F5)3 and boryl-borate lithium
By Zheng, Junhao et al, Chemical Communications (Cambridge, 2015, 51(25), 5505-5508

Production Method 9

Reaction Conditions
1.1C:Au (titanium oxide supported nanoparticles), S:CH2Cl2, 2 h, 25°C
Reference
Nanogold-Catalyzed cis-Silaboration of Alkynes with Abnormal Regioselectivity
By Gryparis, Charis and Stratakis, Manolis, Organic Letters, 2014, 16(5), 1430-1433

Bis(pinacolato)diborane Raw materials

Bis(pinacolato)diborane Preparation Products

Bis(pinacolato)diborane Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:73183-34-3)Bis(pinacolato)diboron
Order Number:LE2943;LE3468540;LE17143
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:43
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:73183-34-3)Bis(pinacolato)diborane
Order Number:A837739
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:40
Price ($):177.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:73183-34-3)Bis(pinacolato)diboron
Order Number:sfd9746
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

Bis(pinacolato)diborane Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:73183-34-3)Bis(pinacolato)diboron
LE2943;LE3468540;LE17143
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:73183-34-3)Bis(pinacolato)diborane
A837739
Purity:99%
Quantity:1kg
Price ($):177.0
Email